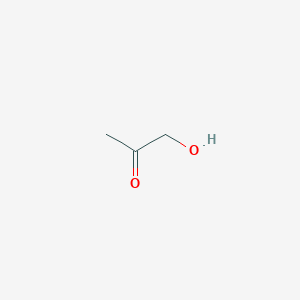

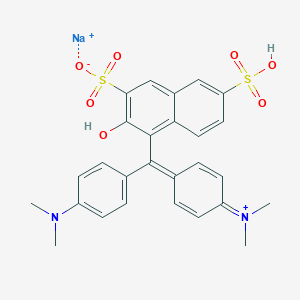

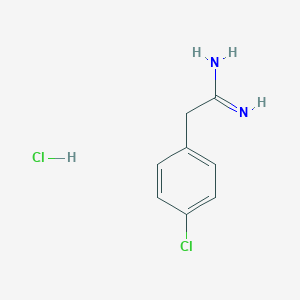

![molecular formula C10H12O3S B041186 Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- CAS No. 30134-75-9](/img/structure/B41186.png)

Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-hydroxy-3-[(phenylmethyl)thio]-propanoic acid and its derivatives involves several key strategies, focusing on the integration of the phenylmethylthio group into the propanoic acid framework. While specific details on the synthesis of this exact compound are scarce, similar compounds, such as 2-mono- and 2,3-disubstituted thiochromones, have been synthesized through methods that emphasize the versatility of thioether functionalities in organic synthesis (Sosnovskikh, 2018). These methodologies could potentially be adapted for the synthesis of 2-hydroxy-3-[(phenylmethyl)thio]-propanoic acid, utilizing steps that ensure the introduction of the thioether and hydroxy groups at specific positions on the propanoic acid backbone.

Aplicaciones Científicas De Investigación

Renewable Building Block for Polybenzoxazine Synthesis

Phloretic acid is investigated for its role in the synthesis of polybenzoxazine, offering a sustainable alternative to conventional phenols. By reacting with molecules bearing hydroxyl groups through solvent-free Fischer esterification, phloretic acid introduces phenolic functionalities essential for benzoxazine ring formation. This approach leads to the creation of bio-based benzoxazine monomers, which, upon polymerization, result in materials suitable for various applications due to their desirable thermal and thermo-mechanical properties. The entire synthesis process, notably for benzoxazine monomers derived from polyethylene glycol molecules, is characterized by its environmental friendliness, as it does not require solvents or purification steps, marking a significant advancement in green chemistry (Acerina Trejo-Machin, P. Verge, Laura Puchot, R. Quintana, 2017).

Chemical Synthesis and Structural Analysis

In another realm of research, propanoic acid derivatives, including 2-hydroxy-3-[(phenylmethyl)thio]-, are synthesized and analyzed for their structural characteristics. The macrocyclic structures derived from such compounds exhibit unique configurations and properties, contributing to the understanding of complex chemical systems and their potential applications in various scientific fields. The intricate synthesis processes and subsequent analytical methods employed to elucidate the structures of these compounds demonstrate the compound's versatility and its contribution to advancing synthetic chemistry (A. Linden, B. Iliev, H. Heimgartner, 2006).

Safety And Hazards

Based on the available information, “Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-” is not classified as hazardous . In case of exposure, one should remove the person to fresh air, wash skin with plenty of water, rinse eyes with water as a precaution, and call a poison center/doctor/physician if feeling unwell .

Propiedades

IUPAC Name |

3-benzylsulfanyl-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCLLBKUBRUEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

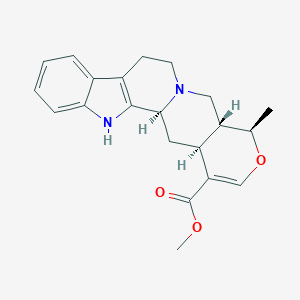

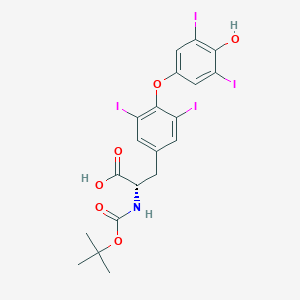

![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)

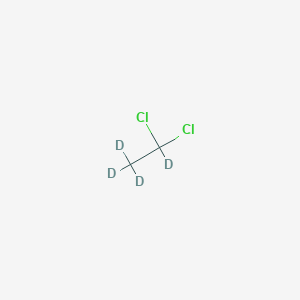

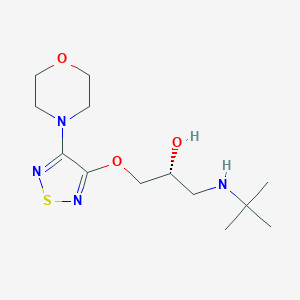

![3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione](/img/structure/B41134.png)

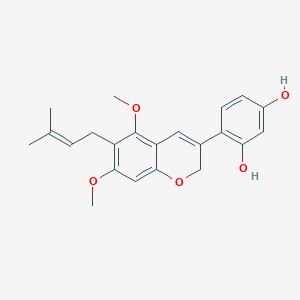

![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)